Moxifloxacin-d3
Description
Significance of Isotopic Labeling in Contemporary Drug Discovery and Development
Isotopic labeling is a critical technique that offers a window into the behavior of drugs at the molecular level. musechem.com By replacing certain atoms within a drug molecule with their heavier, non-radioactive isotopes, researchers can trace, track, and quantify the drug's path and transformation within the body without significantly altering its chemical properties. musechem.comsimsonpharma.com This precise tracking is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding a drug's lifecycle and ensuring its safety and efficacy. musechem.comnih.gov
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has revolutionized several areas of drug development: musechem.commetsol.com
Metabolomics and Pathway Analysis: Isotopic labeling is crucial for mapping metabolic pathways and understanding how drugs are broken down and eliminated by the body. simsonpharma.comsilantes.com This knowledge helps in identifying potential metabolites and mitigating toxicities. simsonpharma.comclearsynth.com
Pharmacokinetics and Pharmacodynamics: Researchers can accurately measure a drug's concentration in various tissues and fluids over time, providing vital data on its absorption rate, distribution, and half-life. simsonpharma.commetsol.com This helps in optimizing dosing regimens.
Enhanced Analytical Sensitivity: In techniques like mass spectrometry, isotopically labeled compounds serve as ideal internal standards, leading to more accurate and reliable quantification of the unlabeled drug. musechem.com
Improved Drug Properties: The "deuterium effect" or "kinetic isotope effect" can lead to significant therapeutic advantages. acs.org Replacing hydrogen with deuterium can slow down the metabolic breakdown of a drug, potentially leading to improved stability, a longer half-life, and enhanced therapeutic efficacy. clearsynth.comisotope.com This can also help in reducing the formation of unwanted or toxic metabolites.
The ability to gather such detailed information accelerates the drug development process by enabling researchers to identify promising candidates earlier and to design safer, more effective therapeutics. simsonpharma.commetsol.com
Overview of Moxifloxacin (B1663623) as a Reference Compound in Preclinical and Analytical Research
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against a range of bacteria. scielo.broup.com Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. scielo.broup.com
Due to its well-characterized profile, Moxifloxacin is frequently used as a reference standard in various research settings:
Preclinical Studies: It has been the subject of numerous preclinical safety and efficacy evaluations. oup.comnih.gov These studies have established a baseline toxicological and pharmacological profile, making it a useful comparator for new drug candidates. oup.com For instance, it has been used in studies evaluating potential adverse effects common to the fluoroquinolone class. oup.comnih.gov
Analytical Method Development: Moxifloxacin is extensively used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and UV-spectrophotometry, for the quantification of fluoroquinolones in pharmaceutical formulations and biological matrices. scielo.brakjournals.comnih.govderpharmachemica.comresearchgate.net
Microbiological Research: In clinical microbiology, Moxifloxacin serves as a standard for assessing the susceptibility of various bacterial strains. oup.com
The availability of official pharmacopoeia reference standards for Moxifloxacin and its related compounds underscores its importance as a benchmark in pharmaceutical quality control and research. sigmaaldrich.comcenmed.comusp.org
Rationale for Academic Research on Moxifloxacin-d3: Enhancing Analytical Precision and Mechanistic Elucidation
The synthesis and study of this compound, a deuterated version of Moxifloxacin, is driven by the need for greater precision in bioanalytical methods and a deeper understanding of the drug's metabolic fate. medchemexpress.com In this compound, one or more hydrogen atoms have been replaced by deuterium. hpc-standards.comchromatoscientific.com
The primary applications of this compound in research include:
Internal Standard in Mass Spectrometry: this compound is an ideal internal standard for the quantification of Moxifloxacin in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comrug.nl Since it is chemically identical to Moxifloxacin but has a slightly higher mass, it co-elutes with the parent drug and experiences similar ionization effects, correcting for variations during sample preparation and analysis. This leads to highly accurate and precise measurements.
Metabolite Identification and Fragmentation Studies: The use of deuterated compounds is invaluable for identifying and characterizing drug metabolites. researchgate.netnih.govresearchgate.net By comparing the mass spectra of the deuterated and non-deuterated drug, researchers can pinpoint the sites of metabolic modification. nih.govresearchgate.net Online hydrogen/deuterium (H/D) exchange experiments, in conjunction with LC-MS/MS, have been used to elucidate the structures of numerous Moxifloxacin metabolites. researchgate.netnih.gov These studies have helped to identify various phase I (e.g., hydroxylation, desmethylation) and phase II (e.g., glucuronidation, sulfation) metabolic pathways. researchgate.netnih.gov Deuterium labeling experiments have also been crucial in confirming the fragmentation patterns of Moxifloxacin in mass spectrometry, providing a deeper understanding of its chemical structure and behavior under ionization. figshare.com
In essence, this compound serves as a powerful tool for refining analytical methodologies and for conducting detailed mechanistic studies, ultimately contributing to a more comprehensive understanding of Moxifloxacin's pharmacology.
Structure
3D Structure
Properties
Molecular Formula |
C21H24FN3O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1/i1D3 |
InChI Key |
FABPRXSRWADJSP-NTAFTGLPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Moxifloxacin Analogs
Research Findings and Data
Research has consistently demonstrated the successful synthesis of high-purity deuterated moxifloxacin (B1663623). For example, a seven-step synthesis yielded moxifloxacin with over 98% deuterium (B1214612) enrichment. researchgate.net Commercial suppliers of Moxifloxacin-d4 specify a chemical purity of ≥98% and a deuterium incorporation of ≥99% deuterated forms. caymanchem.com
Validation studies for analytical methods report high levels of accuracy and precision. For instance, an RP-HPLC method for moxifloxacin and its related substances showed linearity over a specific concentration range with acceptable recovery and relative standard deviation (%RSD) values. nih.gov Similarly, a CE method for enantiomeric purity was found to be linear over a defined concentration range with accuracy values close to 100%. researchgate.net
The following interactive tables summarize key data related to the assessment of Moxifloxacin-d3.
Table 1: Purity and Isotopic Enrichment of Deuterated Moxifloxacin
| Parameter | Reported Value | Source |
|---|---|---|
| Deuterium Enrichment | >98% | researchgate.net |
| Chemical Purity (Moxifloxacin-d4) | ≥98% | caymanchem.com |
Table 2: Validation Parameters for Analytical Methods
| Analytical Method | Parameter | Finding | Source |
|---|---|---|---|
| RP-HPLC | Linearity Range (Impurities) | 0.25 to 1.5 µg/mL | nih.gov |
| RP-HPLC | Accuracy (% Recovery) | Within acceptance limits | nih.gov |
| Capillary Electrophoresis | Linearity Range (CEF) | 10-50 µg/ml | researchgate.net |
| Capillary Electrophoresis | Linearity Range (MFN) | 4-20 µg/ml | researchgate.net |
Advanced Analytical Methodologies Utilizing Moxifloxacin D3
Role of Moxifloxacin-d3 as an Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, particularly for methods involving liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving accurate and reproducible results. An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte being measured. For the analysis of the antibiotic moxifloxacin (B1663623), its deuterated form, this compound (or other isotopic variants like Moxifloxacin-d4 and Moxifloxacin-d5), is considered the gold standard for use as an internal standard. rug.nlulb.ac.be
The key advantage of using a SIL-IS like this compound is that its physicochemical properties are nearly identical to the unlabeled analyte, moxifloxacin. diva-portal.org This ensures that during sample preparation, chromatographic separation, and ionization in the mass spectrometer, both the analyte and the internal standard behave in a virtually identical manner. Consequently, any variations in extraction recovery or signal suppression/enhancement caused by the sample matrix will affect both compounds equally. uni-muenchen.de This co-behavior allows the ratio of the analyte's signal to the internal standard's signal to remain constant, correcting for potential errors and leading to highly precise and accurate quantification. wikipedia.org
Principles of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique renowned for its high accuracy and metrological standing. wikipedia.org The fundamental principle of IDMS involves adding a known quantity of an isotopically enriched standard, such as a deuterated compound like this compound, to a sample containing the native (unlabeled) analyte. wikipedia.orgnih.gov This addition creates a mixture where the natural isotopic composition of the analyte is altered.
Because the stable isotope-labeled standard is chemically identical to the analyte, it undergoes the exact same processing during sample preparation and analysis. nih.gov Even if there is a loss of the analyte during these steps, the ratio of the native analyte to the isotopically labeled standard remains unchanged. nih.gov A mass spectrometer is used to differentiate and measure the distinct signals from the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. By measuring this resulting signal ratio, the initial concentration of the analyte in the unknown sample can be calculated with exceptional specificity and accuracy. nih.govuni-muenchen.de This method's robustness against sample loss and matrix effects makes it a definitive measurement technique. nih.gov
Applications in Bioanalytical Method Development for Complex Biological Matrices (e.g., in vitro and preclinical animal samples)
This compound and its deuterated analogs are crucial for developing and validating robust bioanalytical methods to quantify moxifloxacin in complex biological matrices. These methods are vital for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug. For instance, LC-MS/MS methods using deuterated internal standards have been successfully developed for the simultaneous determination of moxifloxacin and other drugs in human plasma, which is essential for therapeutic drug monitoring in patients, such as those being treated for multidrug-resistant tuberculosis. rug.nlnih.gov
In preclinical research, these methods are applied to a variety of animal samples. Validated LC-MS/MS methods have been used to quantify moxifloxacin in rat plasma to study potential drug-drug interactions and in rabbit ocular tissues to assess drug penetration after administration. mdpi.comakjournals.com The use of a deuterated internal standard ensures that the measurements are unaffected by the complex nature of these biological samples, which contain numerous endogenous compounds that could otherwise interfere with the analysis. nih.gov The high sensitivity and selectivity of these methods allow for the accurate determination of drug concentrations even at very low levels. nih.govmdpi.com
| Study Focus | Biological Matrix | Internal Standard Used | Key Findings |
| Pharmacokinetics in Rabbits | Ocular Tissues, Plasma | Not specified, but an IS was used | Developed a method to quantify moxifloxacin and dexamethasone (B1670325) simultaneously with a lower limit of quantification (LLOQ) of 0.5 ng/mL. mdpi.com |
| Drug Monitoring in MDR-TB Patients | Human Serum | Enrofloxacin | Developed a method to quantify moxifloxacin and levofloxacin (B1675101) with a calibration curve from 0.23-1000 ng/mL and high extraction efficiency (93.0-94.6%). nih.gov |
| Simultaneous Drug Determination | Human Plasma | Moxifloxacin-d4 | Developed a method to measure five tuberculosis drugs simultaneously, with a linear range for moxifloxacin of 0.1–5 mg/L. rug.nl |
| Drug Interaction Study in Rats | Rat Plasma | Carbamazepine | Validated a method for simultaneous quantitation of PA-824 and moxifloxacin to support a pharmacokinetic interaction study. akjournals.com |
| Simultaneous Determination in Fluids | Saliva, Plasma | Not specified, but an IS was used | A validated RP-HPLC method was established for the simultaneous determination of moxifloxacin and metronidazole (B1676534) in biological fluids. nih.govnih.gov |
Chromatographic Separations for this compound and Related Compounds
Chromatography is an essential step in the bioanalytical workflow, serving to separate the analyte (moxifloxacin) and its internal standard (this compound) from endogenous components of the biological matrix prior to detection by mass spectrometry. This separation minimizes interference and enhances the reliability of quantitative results. Liquid chromatography, in its various forms, is the predominant technique used for this purpose.
Development of Liquid Chromatography (LC) Techniques for Resolution
Liquid chromatography (LC) forms the basis for the separation of moxifloxacin and its deuterated internal standard from complex mixtures. The development of an LC method focuses on achieving adequate resolution, which is the ability to produce distinct and separate peaks for different compounds. In a typical LC-MS/MS application for moxifloxacin, the goal is to ensure that moxifloxacin and this compound co-elute (exit the column at the same time) while being well-separated from other matrix components that could interfere with the measurement. rug.nl Techniques often involve protein precipitation to first remove the bulk of proteins from samples like plasma, followed by chromatographic separation on a column like an Atlantis T3 or a C18. rug.nlmdpi.com The mobile phase, a mixture of solvents that carries the sample through the column, is carefully optimized to achieve the desired separation. mdpi.com
Optimization of High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used, robust technique for the analysis of moxifloxacin. Optimization of HPLC methods is critical to ensure accuracy, precision, and efficiency. Reversed-phase (RP) HPLC is the most common approach, utilizing a non-polar stationary phase (the column, typically C18) and a polar mobile phase. researchgate.netnih.govnih.gov
Method optimization involves adjusting several parameters:
Mobile Phase Composition: The ratio of the aqueous component (e.g., phosphate (B84403) buffer, or water with formic acid) to the organic solvent (e.g., acetonitrile (B52724) or methanol) is fine-tuned to control the retention time and separation of the analytes. nih.govresearchgate.netnih.gov
pH of the Aqueous Phase: The pH is adjusted to control the ionization state of moxifloxacin, which significantly impacts its retention on the column. nih.govnih.gov
Column Temperature: Maintaining a constant column temperature ensures reproducible retention times. researchgate.netnih.gov
Flow Rate: The speed at which the mobile phase passes through the column is optimized for a balance between analysis time and separation efficiency. nih.govnih.gov
These optimized methods are validated according to regulatory guidelines to demonstrate their linearity, accuracy, precision, and robustness for routine analysis. researchgate.netnih.gov
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) |
| Achiral C18 | 30% Methanol, 0.01 M Copper (II)-sulfate, pH 3.5 | Not Specified | UV | < 10 |
| Supelco LC-Hisep | 5% Acetonitrile, 95% 0.25M Na3PO4 (pH 3) | 1.0 | Fluorescence | Not Specified |
| Waters C18 XTerra | 10% Acetonitrile, 90% Water with 2% triethylamine (B128534) (pH 6.0) | 1.5 | UV (290 nm) | Not Specified |
| Zorbax Eclipse Plus-C18 | 30% Acetonitrile, 70% Phosphate buffer (pH 3) | 1.0 | DAD | Not Specified |
| Agilent C18 | 30% Methanol, 70% 0.01M KH2PO4 buffer | 1.0 | PDA (230 nm) | ~16 (run time) |
Implementation of Ultra-Performance Liquid Chromatography (UPLC) Systems for Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically less than 2 µm in diameter), which operates at much higher pressures. ijsrtjournal.com This technology provides several key advantages:
Increased Speed: Analysis times are dramatically reduced, often from over 10 minutes with HPLC to just a few minutes with UPLC. ijsrtjournal.comnih.gov
Improved Resolution: The smaller particles lead to sharper and narrower peaks, allowing for better separation of complex mixtures. researchgate.net
Enhanced Sensitivity: Sharper peaks result in a higher signal-to-noise ratio, which improves the limits of detection and quantification. ijsrtjournal.com
The high-throughput capability of UPLC makes it particularly suitable for clinical laboratories where large numbers of samples need to be analyzed quickly and efficiently. nih.gov For example, UPLC-MS/MS methods have been developed for the simultaneous quantification of up to 18 different antibacterial drugs, including moxifloxacin, from a single plasma sample with a total run time of only 6 minutes. nih.govfrontiersin.org This efficiency is invaluable for applications like therapeutic drug monitoring in critically ill patients.
| Column Type | Mobile Phase | Flow Rate (mL/min) | Key Advantage |
| ACQUITY UPLC BEH C18 (1.7 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | 0.3 | High-throughput analysis of 18 antibacterial drugs in a 6-minute run time. nih.gov |
Capillary Electrophoresis (CE) for Enantiomeric Purity
The enantiomeric purity of moxifloxacin is a crucial quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and quantification of moxifloxacin's enantiomers. nih.govresearchgate.net Moxifloxacin possesses two chiral centers, leading to the possibility of four stereoisomers: the active (S,S)-isomer, its (R,R)-enantiomer, and the (R,S)- and (S,R)-diastereomers. nih.govresearchgate.net
A validated CE method for determining the enantiomeric purity of moxifloxacin hydrochloride in both bulk drug substance and pharmaceutical products has been developed. nih.gov This method successfully separates the (S,S)-isomer from its other chiral counterparts. nih.govresearchgate.net The separation is typically achieved in a fused-silica capillary using a specialized buffer system. nih.gov
Key parameters of a developed CE method include: nih.govresearchgate.net
Capillary: 50 µm x 40 cm fused-silica
Buffer: 12.5 mM triethylamine (TEA) phosphate buffer (pH 2.5)
Chiral Selector: 5% highly-sulfated gamma-cyclodextrin (B1674603) (HS-γ-CD)
Organic Modifier: 6% acetonitrile
Applied Voltage: -13 kV
Temperature: 20°C
Detection: UV at 295 nm
This method has been validated for specificity, linearity, range, accuracy, and precision for isomeric impurities in the range of 0.05% to 5%. nih.gov It has also been utilized to investigate the potential for racemization of the drug substance under various stress conditions, including in the solid state and in different solution pHs. nih.govresearchgate.net While these studies focus on the non-deuterated moxifloxacin, the established CE methodology provides a framework for assessing the enantiomeric purity of this compound, ensuring that the isotopic label does not interfere with the chiral separation.
Mass Spectrometric Detection and Fragmentation Analysis for Deuterated Analogs
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone of quantitative bioanalysis. This compound is extensively used as an internal standard in LC-MS/MS methods to accurately determine the concentration of moxifloxacin in various biological matrices. rug.nlamazonaws.com
For the analysis of moxifloxacin and its deuterated analog, electrospray ionization (ESI) in the positive ion mode is overwhelmingly the method of choice. tandfonline.comcapes.gov.brmdpi.comnih.govresearchgate.netnih.govfigshare.comnih.govnih.gov ESI facilitates the transfer of the analytes from the liquid phase to the gas phase as protonated molecules, [M+H]+. nih.gov This soft ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis in the mass spectrometer. The stability and high signal intensity of the protonated moxifloxacin and this compound ions in positive ESI mode contribute to the high sensitivity of the analytical methods. mdpi.com
Tandem mass spectrometry (MS/MS) is employed to enhance the selectivity and specificity of the analysis. In MS/MS, the protonated molecular ions (precursor ions) of moxifloxacin and this compound are selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. capes.gov.brresearchgate.net The resulting fragment ions (product ions) are then analyzed in the second mass analyzer.
The fragmentation patterns of moxifloxacin have been studied in detail. tandfonline.comfigshare.comresearchgate.netresearchgate.net The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard is crucial for the development of a robust MS/MS method. The use of a deuterated internal standard like this compound is advantageous because it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, but is distinguishable by its higher mass. mdpi.com This ensures that any variations in the analytical process affect both the analyte and the internal standard similarly, leading to more accurate quantification.
A common precursor ion for moxifloxacin is m/z 402.2. amazonaws.commdpi.comnih.govnih.govresearchgate.net The fragmentation of this precursor ion leads to several product ions. One of the most frequently monitored product ions for moxifloxacin is m/z 358.1, corresponding to the loss of the cyclopropyl (B3062369) group and a molecule of water. amazonaws.com Another significant product ion is m/z 384.2. mdpi.comnih.govresearchgate.net For this compound, the precursor ion would be shifted by the number of deuterium (B1214612) atoms. For instance, for Moxifloxacin-d4, the precursor ion is m/z 406.3, which fragments to the product ion m/z 362.2. amazonaws.com
The table below summarizes typical precursor and product ion transitions for moxifloxacin and its deuterated analogs used in MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Moxifloxacin | 402.2 | 358.1 | amazonaws.com |
| Moxifloxacin | 402.2 | 384.2 | nih.govresearchgate.net |
| Moxifloxacin-d4 | 406.3 | 362.2 | amazonaws.com |
This table is interactive. Click on the headers to sort the data.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS scan mode used for quantification. rug.nlamazonaws.comcapes.gov.brmdpi.comnih.govresearchgate.netnih.gov In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both moxifloxacin and this compound. rug.nlamazonaws.com This targeted approach filters out background noise and interferences from the matrix, significantly enhancing the signal-to-noise ratio and thus the sensitivity and selectivity of the assay. capes.gov.brresearchgate.net The use of MRM allows for the detection of moxifloxacin at very low concentrations, often in the picogram per milliliter (pg/mL) range. capes.gov.br
The high specificity of MRM, coupled with the use of a stable isotope-labeled internal standard like this compound, makes it the gold standard for quantitative bioanalytical studies of moxifloxacin. rug.nlamazonaws.com
Analytical Method Validation Parameters for this compound Assays
The validation of analytical methods is essential to ensure their reliability for their intended purpose. rug.nlmdpi.comresearchgate.netchemrxiv.orgwalshmedicalmedia.comidosi.org Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. rug.nlresearchgate.netidosi.org The use of this compound as an internal standard is integral to meeting the stringent requirements for linearity, accuracy, and precision.
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netwalshmedicalmedia.comidosi.orgresearchgate.net To establish linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of moxifloxacin and a fixed concentration of this compound. rug.nlnih.govnih.gov
The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte to generate a calibration curve. researchgate.net The curve is typically fitted using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the concentration range. rug.nl
A key characteristic of a valid calibration curve is a high coefficient of determination (r²) or correlation coefficient (r), which should be close to 1.000. capes.gov.brmdpi.comnih.govwalshmedicalmedia.comidosi.org For bioanalytical methods, an r² value of >0.99 is generally considered acceptable. mdpi.comwalshmedicalmedia.comidosi.org
The table below presents examples of linearity ranges and correlation coefficients from various validated methods for moxifloxacin analysis that utilize an internal standard, demonstrating the excellent linearity achievable.
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 1 - 1000 | > 0.999 | capes.gov.br |
| Rat Plasma | 5 - 100 | Not specified, but validated | nih.gov |
| Rabbit Ocular Tissues and Plasma | 0.5 - 200 | > 0.99 | mdpi.comnih.gov |
| Human Serum | 0.23 - 1000 | > 0.999 | nih.gov |
| Human Plasma | 0.1 - 5 (mg/L) | > 0.993 | rug.nl |
This table is interactive. Click on the headers to sort the data.
The consistent achievement of high correlation coefficients across different studies and matrices underscores the robustness of using a deuterated internal standard like this compound for accurate quantification.
Assessment of Precision and Accuracy in Research-Grade Samples
The precision and accuracy of an analytical method are fundamental to its validity. In the context of quantifying moxifloxacin, this compound is instrumental. The use of a stable isotope-labeled internal standard like Moxifloxacin-d4 has been shown to perfectly compensate for matrix effects and variations in recovery. rug.nl
Studies validating LC-MS/MS methods for moxifloxacin in human plasma demonstrate excellent precision and accuracy. For instance, one method showed intra-day and inter-day precision with a relative standard deviation (RSD) of less than 7.10%, and accuracy with a relative error within -0.40% to 4.99%. researchgate.net Another study reported inter-day and intra-day precisions and biases of less than 11.1%. nih.gov In a method for simultaneously determining multiple drugs, including moxifloxacin, the bias was within 7.2% and the coefficient of variation was within 14.9%. rug.nl The use of deuterated internal standards is crucial in achieving such results, as they closely mimic the analyte's behavior during sample preparation and analysis. nih.govnih.gov
The accuracy of these methods is further demonstrated by recovery studies. In one such study, the recovery of moxifloxacin was found to be between 97.7% and 107.6%. scielo.br Another reported mean percentage recoveries ranging from 82.21% to 109.36%. researchgate.net
Table 1: Precision and Accuracy Data for Moxifloxacin Analysis
| Parameter | Value | Reference |
|---|---|---|
| Intra-day Precision (%RSD) | < 7.10% | researchgate.net |
| Inter-day Precision (%RSD) | < 7.10% | researchgate.net |
| Intra-day Accuracy (%RE) | -0.40% to 4.99% | researchgate.net |
| Inter-day Accuracy (%RE) | -0.40% to 4.99% | researchgate.net |
| Inter- and Intra-day Precision/Bias | < 11.1% | nih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. For moxifloxacin analysis, various methods have established low LOD and LOQ values, enabling the detection and quantification of the drug even at very low concentrations in biological fluids.
One HPLC method with fluorescence detection reported an LOD of 6 ng/mL and an LOQ of 15 ng/mL in human plasma. nih.gov Another study using a direct HPLC method determined the LOD and LOQ to be 1.0 µg/L and 3.0 µg/L, respectively. capes.gov.br A highly sensitive LC-MS/MS method for moxifloxacin in dried blood spots established a linear range starting from 0.05 mg/L. nih.gov
The use of advanced techniques can further lower these limits. For instance, a luminescence-based method reported an LOD of 15 ng/mL. mdpi.com
Table 2: LOD and LOQ for Moxifloxacin in Various Analytical Methods
| Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| HPLC-Fluorescence | Human Plasma | 6 ng/mL | 15 ng/mL | nih.gov |
| Direct HPLC | Human Plasma | 1.0 µg/L | 3.0 µg/L | capes.gov.br |
| LC-MS/MS | Dried Blood Spots | - | 0.05 mg/L | nih.gov |
| Luminescence | Pharmaceuticals/Plasma | 15 ng/mL | 0.05 µg/mL | mdpi.com |
Evaluation of Selectivity and Specificity for Complex Matrices
The selectivity and specificity of an analytical method ensure that the analyte of interest is accurately measured without interference from other components in the sample matrix, such as plasma or urine. frontiersin.org The use of this compound as an internal standard is particularly advantageous in complex matrices.
In LC-MS/MS methods, selectivity is often assessed by analyzing blank biological samples to ensure no endogenous interferences are present at the retention time of the analyte and internal standard. rug.nlakjournals.com For example, a method for the simultaneous determination of moxifloxacin and other drugs in plasma was validated by testing blank plasma from six different individuals, confirming the absence of interfering substances. rug.nl Another study demonstrated the specificity of their method by showing no interference from common excipients in tablet formulations. nih.gov
The chromatographic separation itself plays a crucial role in ensuring specificity. Methods are developed to effectively separate the analyte from plasma components and potential degradation products. capes.gov.brresearchgate.net The high specificity of LC-MS/MS makes it the gold standard for quantitative analysis of drugs in biological matrices. nih.gov
Robustness and System Suitability Evaluations in Chromatographic Systems
Robustness of an analytical method refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. idosi.org System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. jocpr.com
For HPLC methods analyzing moxifloxacin, robustness is often evaluated by intentionally altering parameters such as the pH of the mobile phase, the mobile phase composition, and the flow rate. capes.gov.bridosi.org One study validated its HPLC method with respect to robustness, which included assessing the stability of the standard solution and the effect of critical factors using a design of experiments approach. researchgate.net
System suitability is typically assessed by multiple replicate injections of a standard solution. The acceptance criteria usually involve evaluating the relative standard deviation (RSD) for peak area and tailing factor. For instance, one method set an acceptance criterion of not more than 2.0% for the RSD of the peak area and a tailing factor of not more than 2.0. jocpr.com These evaluations ensure the consistency and reliability of the chromatographic system throughout the analytical run. jocpr.com
Spectroscopic Considerations in Deuterated Compound Analysis
Spectroscopic techniques play a significant role in the analysis of deuterated compounds like this compound, both for quantification and for gaining deeper analytical insights.
Utilization of UV-Visible Spectrophotometry in Quantitative Analytical Methods
UV-Visible spectrophotometry is a widely used technique for the quantitative determination of moxifloxacin in bulk and pharmaceutical formulations. silae.itderpharmachemica.com The method is based on the principle that the drug absorbs light in the UV region. For moxifloxacin, the maximum absorption (λmax) is typically observed around 293-294 nm in acidic solutions like 0.1N HCl. silae.itscispace.com
Validation studies for UV-spectrophotometric methods have demonstrated good linearity, accuracy, and precision. silae.itderpharmachemica.com For example, one method was validated over a concentration range of 2 to 8 µg/mL with a high correlation coefficient (r = 0.9999). silae.it The accuracy of such methods is confirmed through recovery studies, with percent recoveries often found to be in the range of 99-100%. silae.it
While UV-Vis spectrophotometry is a simple and cost-effective technique, it can have limitations in terms of selectivity, especially in complex matrices, due to potential interference from other substances that absorb at similar wavelengths. mdpi.com
Role of Raman Spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS), for Analytical Insights
Raman spectroscopy, and particularly its enhanced version, Surface-Enhanced Raman Spectroscopy (SERS), offers a highly sensitive and specific method for the detection and quantification of molecules like moxifloxacin. researchgate.netmdpi.com SERS utilizes nanostructured metal surfaces, typically gold or silver, to dramatically enhance the Raman scattering signal of an analyte, allowing for detection at very low concentrations. mdpi.comnih.gov
SERS has been successfully applied to quantify moxifloxacin in complex media like urine. nih.gov One study demonstrated the detection of moxifloxacin at levels as low as 100 nM in aqueous solution using SERS in a Kretschmann configuration. researchgate.net The technique provides a molecular "fingerprint" based on the vibrational modes of the molecule, offering high chemical selectivity. mdpi.combrjac.com.br
Deep UV resonance Raman spectroscopy is another powerful technique that has been used for the sensitive detection of moxifloxacin in human plasma, demonstrating the potential of advanced Raman techniques for therapeutic drug monitoring. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Moxifloxacin |
| This compound |
| Moxifloxacin-d4 |
| Norfloxacin |
| 4-chloro-7-nitrobenzodioxazole (NBD-Cl) |
| Ofloxacin |
| Dexamethasone sodium phosphate |
| Levofloxacin |
| Prothionamide |
| Pyrazinamide |
| Ethambutol |
| Cefixime |
| Olanzapine |
| Erlotinib |
| Terfenadine |
| Olanzapine-d8 |
| Carbamazepine |
| Cyanoimipramine |
| PA-824 |
| Lactose |
| Povidone K30 |
| Magnesium stearate |
| Purified talc |
| Acetonitrile |
| Methanol |
| Formic acid |
| Orthophosphoric acid |
| Sodium dodecylsulfate |
| Triethylamine (TEA) |
| Potassium dihydrogen orthophosphate |
| Trisodium phosphate |
Isotopic Effects and Mechanistic Studies with Moxifloxacin D3
Investigation of Kinetic Isotope Effects (KIE)
The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) (²H or D) in a molecule like moxifloxacin (B1663623) to create moxifloxacin-d3 can lead to a phenomenon known as the kinetic isotope effect (KIE). ontosight.aiwikipedia.org This effect manifests as a change in the rate of a chemical reaction and serves as a powerful tool for elucidating reaction mechanisms. ontosight.aiillinois.edu
Theoretical Principles of Deuterium Kinetic Isotope Effects
The foundation of the kinetic isotope effect lies in the principles of quantum mechanics and molecular vibrations. faccts.de The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. libretexts.orggmu.edu This difference in zero-point energy means that more energy is required to break a C-D bond compared to a C-H bond, resulting in a slower reaction rate for the deuterated compound. libretexts.org
This phenomenon is quantified as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), expressed as kH/kD. libretexts.org A "normal" KIE has a value greater than 1, indicating that the C-H bond is broken more rapidly than the C-D bond. gmu.edu Conversely, an "inverse" KIE (kH/kD < 1) can occur under certain circumstances. gmu.edu
KIEs are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. ontosight.aiprinceton.eduSecondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step, yet it still influences the reaction rate through other mechanisms like changes in hybridization or hyperconjugation. ontosight.aiprinceton.edu
Experimental Approaches for KIE Determination in Chemical and Biochemical Reactions
Several experimental methods are employed to determine kinetic isotope effects. These techniques generally fall into two categories: direct comparison of reaction rates and competition experiments. nih.gov
In the direct comparison method , the reaction rates of the non-deuterated and deuterated compounds (e.g., moxifloxacin and this compound) are measured independently under identical conditions. wikipedia.org The ratio of these rates gives the KIE. While straightforward, this method's precision can be limited by the challenge of perfectly replicating experimental conditions. wikipedia.org
Competition experiments offer higher precision, especially for small KIEs. nih.govnih.gov In this approach, a mixture of the light and heavy isotopologues is used as the substrate in a single reaction. The relative change in the isotopic composition of the remaining reactant or the formed product is measured over the course of the reaction. nih.gov
Modern analytical techniques are crucial for the accurate measurement of isotopic ratios in these experiments. Key methods include:
Mass Spectrometry (MS): Techniques like Isotope Ratio Mass Spectrometry (IRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used to determine the relative abundance of isotopologues. nih.govnih.gov High-resolution mass spectrometry can distinguish between isotopes like ¹³C and ²H. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR, particularly using high-field instruments, can be used to measure KIEs at natural abundance, avoiding the need for isotopically enriched starting materials. wikipedia.orgillinois.edu This method provides position-specific information about the KIE. illinois.edu
Deuterium Labeling for Elucidating Metabolic Pathways in Preclinical Models
The strategic placement of deuterium atoms in a drug molecule, such as in this compound, is a valuable technique in preclinical studies to understand its metabolic fate. nih.gov By slowing down metabolism at specific sites, deuteration can help in identifying metabolic pathways and understanding the disposition of the drug.
In Vitro Metabolic Stability Assessments (e.g., using liver microsomes, hepatocytes)
In vitro metabolic stability assays are a cornerstone of preclinical drug development, providing an early indication of how a drug will be metabolized in the body. nih.gov These assays typically utilize subcellular fractions like liver microsomes or intact cells such as hepatocytes. nih.gov
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. juniperpublishers.com By incubating moxifloxacin and this compound with liver microsomes from different species (e.g., rat, human), researchers can compare their rates of degradation. ansto.gov.auacs.org A slower rate of metabolism for this compound would indicate that the deuterated position is a "soft spot" for metabolic attack. clearsynthdiscovery.com This approach helps in predicting the in vivo metabolic profile and can guide further drug design. ansto.gov.au
Hepatocytes, being intact liver cells, offer a more complete picture of metabolism as they contain both phase I (e.g., CYP-mediated) and phase II (conjugative) enzymes. nih.gov Comparing the metabolic stability of moxifloxacin and its deuterated analog in hepatocyte cultures can reveal the influence of deuteration on both primary and secondary metabolic pathways. acs.org
| In Vitro System | Purpose in this compound Studies | Typical Data Generated |
| Liver Microsomes | To assess the impact of deuteration on Phase I (CYP-mediated) metabolism. | Half-life (t½), Intrinsic clearance (CLint), Rate of disappearance of parent compound. |
| Hepatocytes | To evaluate both Phase I and Phase II metabolism in a more physiologically relevant system. | Half-life (t½), Metabolite profile, Rates of formation of specific metabolites. |
Identification and Structural Characterization of Metabolites Using Deuterated Analogs in Animal Models
The use of deuterated analogs like this compound is highly effective in identifying and characterizing metabolites in preclinical animal models (e.g., rats, dogs). nih.gov When a mixture of the deuterated and non-deuterated drug is administered, the resulting metabolites will appear as doublet peaks in mass spectrometry analysis, separated by the mass difference of the deuterium labels. ansto.gov.au
This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous molecules in complex biological matrices like plasma, urine, and feces. The characteristic isotopic pattern confirms the metabolic origin of a signal and aids in the structural elucidation of the metabolites.
For example, if moxifloxacin undergoes hydroxylation at a deuterated position in this compound, the resulting metabolite will retain the deuterium label, confirming the site of metabolism. This information is critical for understanding the biotransformation pathways of the drug.
Role of Deuteration in Understanding Drug Disposition and Clearance Mechanisms in Preclinical Systems
Deuteration can significantly influence the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). gabarx.com By altering the rate of metabolism, the use of this compound can provide insights into the primary clearance mechanisms of the drug in preclinical animal models. iu.edu
| Pharmacokinetic Parameter | Potential Impact of Deuteration (this compound vs. Moxifloxacin) | Interpretation |
| Clearance (CL) | Decreased | Indicates that metabolism at the deuterated site is a significant clearance pathway. |
| Half-life (t½) | Increased | A direct consequence of reduced clearance, leading to longer persistence in the body. |
| Area Under the Curve (AUC) | Increased | Reflects greater overall drug exposure due to slower elimination. |
| Metabolite Profile | Altered | May show decreased formation of certain metabolites and potentially increased formation of others via alternative pathways ("metabolic switching"). juniperpublishers.com |
Influence of Deuterium Substitution on Compound Stability and Reactivity in Controlled Research Environments
The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like moxifloxacin can lead to significant alterations in the compound's stability and reactivity. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in mass between hydrogen and deuterium. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a reaction. umlub.plresearchgate.net
Research has explored the kinetic isotopic effects related to moxifloxacin, providing insight into its reactivity in different isotopic environments. One such study investigated the dissolution rate of moxifloxacin hydrochloride in standard water versus deuterium-depleted water (ddw), which has a lower concentration of deuterium than natural water. umlub.plumlub.pl The findings demonstrated a "normal kinetic isotopic effect" of the solvent, where the dissolution rate was markedly faster in the deuterium-depleted environment. umlub.plresearchgate.netumlub.pl This suggests that the isotopic composition of the environment can influence the reactivity and dissolution kinetics of the compound. umlub.pl
The study of such kinetic isotopic effects is a crucial method for understanding reaction mechanisms and the nature of transition states in chemical and biological processes. umlub.pl
Interactive Data Table: Kinetic Isotope Effect on Moxifloxacin HCl Dissolution
The following table presents data from a study measuring the dissolution rate constant of moxifloxacin hydrochloride in water with varying isotopic compositions at 293.15 K. umlub.plumlub.pl
| Solvent | Hydrogen Isotope Composition | Dissolution Rate Constant (k, s⁻¹) |
| Mili-Q Water | Natural Abundance | (1.20 ± 0.14) x 10⁻² |
| Deuterium-Depleted Water (ddw) | Low Deuterium Content | (4.24 ± 0.4) x 10⁻² |
| Data sourced from studies on the kinetic isotopic effect of the solvent on drug dissolution. umlub.plumlub.pl |
This data quantitatively demonstrates that the rate of dissolution for moxifloxacin hydrochloride is more than three times faster in deuterium-depleted water compared to standard water, highlighting the significant influence of isotopic composition on the compound's reactivity in a controlled setting. umlub.plumlub.pl
Impurity Profiling and Reference Standard Applications of Moxifloxacin D3
Moxifloxacin-d3 as a Certified Reference Standard for Impurity Detection and Quantification
This compound serves as a certified reference standard, a highly purified and well-characterized substance used as a benchmark for analytical measurements. Its primary application in this context is as an internal standard in chromatographic methods, most notably High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
When analyzing a sample of moxifloxacin (B1663623) for impurities, a known amount of this compound is added to the sample. Because this compound is chemically identical to moxifloxacin, it behaves similarly during the sample preparation and chromatographic separation processes. However, due to its slightly higher mass, it can be distinguished from the non-labeled moxifloxacin and its impurities by the mass spectrometer.
This allows for more accurate quantification of any detected impurities. By comparing the response of the impurity to the response of the known concentration of the internal standard (this compound), analysts can correct for any variations in the analytical procedure, such as inconsistencies in injection volume or fluctuations in the mass spectrometer's signal. This leads to a more precise and reliable determination of the impurity levels.
Illustrative Method Validation Data for Impurity Quantification using this compound
| Parameter | Impurity A | Impurity B | Impurity C |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 97.9% - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 2.5% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.04 µg/mL | 0.06 µg/mL |
This table represents typical validation data for an analytical method for related substances and is for illustrative purposes.
Application in Analytical Quality Control and Assurance of Related Substances in Drug Substance and Drug Product Development
Throughout the development of a drug substance and the final drug product, rigorous analytical quality control and assurance are essential. This compound plays a vital role in these processes by enhancing the reliability of methods used to monitor related substances.
During drug substance development, the manufacturing process is optimized to minimize the formation of impurities. Analytical methods employing this compound as an internal standard can provide accurate data on the levels of these impurities, guiding process improvements.
For the final drug product, stability testing is a critical component of quality assurance. These studies assess how the quality of the drug product varies over time under the influence of environmental factors such as temperature and humidity. By using this compound in the analytical methods for stability testing, pharmaceutical companies can obtain precise measurements of any degradation products that may form. This ensures that the product remains safe and effective throughout its shelf life.
Development of Robust Analytical Methods for Related Impurities Utilizing Deuterated Standards
The development of robust and reliable analytical methods is a prerequisite for effective impurity profiling. The use of deuterated standards like this compound is a key strategy in achieving this. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability in different laboratories and with different instruments.
The inclusion of a deuterated internal standard from the outset of method development helps to build in this robustness. Because the internal standard co-elutes with the analyte of interest and experiences the same analytical conditions, it can compensate for minor variations in factors such as:
Mobile phase composition
Column temperature
Flow rate
Ionization efficiency in the mass spectrometer
This results in a method that is more reproducible and transferable. The data generated is of higher quality, providing greater confidence in the assessment of impurity levels.
Comparison of Analytical Method Performance
| Feature | Method with External Standard | Method with Deuterated Internal Standard (this compound) |
| Correction for Sample Loss | No | Yes |
| Correction for Instrument Drift | Limited | Yes |
| Robustness to Matrix Effects | Lower | Higher |
| Overall Precision and Accuracy | Good | Excellent |
This table provides a comparative overview of analytical method performance and is for illustrative purposes.
Emerging Research Methodologies and Future Perspectives for Moxifloxacin D3
Integration with Advanced High-Throughput Screening Techniques in Drug Discovery Research
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds to identify potential new drugs. youtube.com These platforms utilize state-of-the-art robotics, microfluidics, and data analysis to efficiently screen vast chemical libraries against biological targets. youtube.comrsc.org The integration of deuterated compounds like Moxifloxacin-d3 into HTS workflows offers several advantages.
As an internal standard, this compound is invaluable for quantitative analysis in HTS assays that rely on mass spectrometry. Its utility stems from its near-identical chemical behavior to the non-deuterated parent compound, Moxifloxacin (B1663623), while being distinguishable by its mass. This allows for precise quantification of the parent compound's activity or metabolism during the screening process, improving the accuracy and reliability of the data generated from testing large compound libraries. musechem.com
Furthermore, HTS platforms can be employed to screen libraries of deuterated compounds, including variants of this compound, to discover new antibacterial agents. nih.govnih.gov By systematically evaluating how different patterns of deuteration affect antibacterial activity and target interaction, researchers can identify candidates with superior properties. Advanced HTS techniques, such as those using hydrogel-in-oil emulsions, allow for screening throughputs exceeding 5 million clones per day, significantly accelerating the discovery of novel antibiotic biomolecules. nih.gov
Table 1: Advanced High-Throughput Screening (HTS) Technologies
| HTS Technology | Description | Throughput Potential | Application in Deuterated Compound Research |
|---|---|---|---|
| Acoustic Droplet Ejection | Uses sound waves to transfer nanoliter volumes of compounds without contact, minimizing contamination and reagent use. youtube.com | >1 million compounds/day youtube.com | Precise dispensing of this compound as an internal standard or screening of deuterated libraries. |
| Microfluidics (Droplet-based) | Encapsulates single cells or molecules in picoliter-sized droplets, creating millions of individual test environments. rsc.org | >3,000 droplets/second nih.gov | Screening for antibiotic activity of deuterated compounds against bacterial pathogens co-encapsulated in droplets. |
| Flow Cytometry-based Screening | Sorts cells or microdroplets based on fluorescent signals, allowing for the selection of active compounds. nih.gov | >5 million clones/day nih.gov | Identifying and isolating microorganisms that are susceptible to or inhibited by specific deuterated antibiotics. |
Application in Advanced Computational Modeling and Simulation Studies for Predicting Molecular Interactions
Computational modeling and molecular dynamics simulations are powerful tools for predicting how a drug molecule interacts with its biological target at an atomic level. nih.gov These in silico techniques can significantly reduce the time and cost of drug development by prioritizing promising candidates for synthesis and testing. nih.gov
For Moxifloxacin, computational studies have been used to investigate its binding capacity to protein active sites, such as the COVID-19 Main Protease (Mpro). d-nb.info These models analyze various interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the drug-target complex. d-nb.info
Applying these computational methods to this compound allows researchers to predict the subtle yet significant effects of deuteration. The increased mass of deuterium (B1214612) can alter the vibrational modes of the C-D bond, which may influence the molecule's conformational flexibility and the dynamics of its interaction with the target protein. Molecular dynamics simulations can model these changes to predict whether deuteration enhances or alters the binding affinity and stability of the drug-target complex. researchgate.net By comparing simulation results between Moxifloxacin and this compound, researchers can gain a deeper understanding of the kinetic isotope effect on a molecular level and rationally design deuterated drugs with improved target engagement.
Table 2: Types of Molecular Interactions Analyzed in Computational Models for Moxifloxacin Analogues
| Interaction Type | Description | Relevance to this compound Modeling |
|---|---|---|
| Hydrogen Bonds | Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key for anchoring the drug in the protein's active site; simulations can predict changes in bond length or strength due to deuteration. d-nb.info |
| Hydrophobic Interactions | Interactions between nonpolar regions of the drug and target, driven by the exclusion of water. | Crucial for the stability of the drug-target complex; modeling can assess how deuteration affects the positioning of hydrophobic moieties. d-nb.info |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | Contributes to the overall binding energy; simulations can evaluate the impact of deuteration on the molecule's charge distribution. researchgate.net |
| Alkyl–π Interactions | A type of noncovalent interaction between an alkyl group and an aromatic ring. | Can increase the stability of the complex; computational analysis can determine if deuteration influences the geometry of this interaction. d-nb.info |
Novel Applications in Research Fields Beyond Drug Metabolism and Analysis
The unique properties of deuterated compounds like this compound open up applications in fields beyond traditional pharmacology, including environmental science and forensics.
Environmental Fate Studies: Fluoroquinolones, including moxifloxacin, are frequently detected in the aquatic environment due to their incomplete removal during wastewater treatment. researchgate.net Understanding their environmental fate—how they transport, accumulate, and degrade—is crucial for assessing ecological risk. researchgate.netbattelle.org this compound can be used as a stable isotope tracer to study the degradation pathways of moxifloxacin in soil and water. researchgate.net By introducing a known amount of this compound into an environmental sample, scientists can use mass spectrometry to accurately track its transformation into various metabolites. This approach helps to elucidate biodegradation pathways, such as hydroxylation and demethylation, and determine the persistence of the parent compound and its byproducts in the environment. researchgate.net Multimedia fate and transport models can be enhanced with the precise data generated from such tracer studies to better predict the behavior of these contaminants. nih.gov
Forensic Science: In forensic toxicology, stable isotope-labeled compounds are essential for the definitive identification and quantification of drugs and their metabolites in biological samples. This compound serves as an ideal internal standard in forensic analysis, ensuring accuracy in legal and medical investigations. While direct applications in forensic case studies are not widely published, the methodology is standard practice. Its potential utility could extend to tracing the source of illicitly manufactured pharmaceuticals or in metabolic studies related to poisoning cases, where understanding the precise metabolic fate of a drug is critical.
Future Directions and Unexplored Avenues in Deuterated Compound Research
The field of deuterated compounds is expanding rapidly, driven by successful clinical applications and growing interest from pharmaceutical companies. globalgrowthinsights.comnih.gov The global market for deuterated compounds is projected to grow significantly, reflecting their increasing importance in drug development and research. dataintelo.comglobalgrowthinsights.com
Future research is likely to focus on several key areas:
Predictive Modeling: A major challenge is the unpredictability of deuteration's effects on a drug's properties. nih.gov Developing advanced computational and artificial intelligence models to more accurately predict the consequences of the deuterium kinetic isotope effect would streamline the design of new deuterated drug candidates.
Expansion to New Therapeutic Areas: While much of the focus has been on metabolic stabilization, future work will likely explore how deuteration can be used to modulate drug activity in other ways, such as altering receptor binding kinetics or reducing off-target effects. This could open up new applications in areas like oncology and central nervous system disorders. globalgrowthinsights.com
Novel Synthetic Methodologies: The synthesis of selectively deuterated compounds can be complex and costly. musechem.com Innovations in synthetic chemistry are needed to develop more efficient, scalable, and cost-effective methods for introducing deuterium into specific molecular positions.
Overcoming Regulatory Hurdles: As more deuterated drugs enter clinical trials, regulatory agencies are developing clearer guidelines. musechem.com Future research will need to focus on demonstrating clear advantages of deuterated drugs over their non-deuterated counterparts in terms of efficacy, safety, or dosing frequency to gain approval. musechem.com
The exploration of deuterated compounds like this compound continues to push the boundaries of medicinal chemistry and analytical science, promising the development of improved therapies and a deeper understanding of molecular interactions in biological and environmental systems.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Moxifloxacin-d3 in biological matrices, and how are they validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging this compound’s deuterium substitution to distinguish it from the non-deuterated form. Validation follows guidelines for specificity, linearity, accuracy, and precision. For example, a validated method for Moxifloxacin (non-deuterated) at 100 µg/mL demonstrated specificity via chromatographic separation . Researchers should include internal standards, matrix-matched calibration curves, and stability testing under varying pH/temperature conditions.
Q. How should stability studies for this compound be designed to ensure reliable pharmacokinetic data?
- Methodological Answer : Stability studies must assess short-term (room temperature), long-term (-80°C), and freeze-thaw cycles. Use forced degradation experiments (e.g., exposure to light, heat, or acidic/alkaline conditions) to identify degradation products. Include isotopically labeled analogs to control for matrix effects, as outlined in assay validation protocols .
Q. What synthetic routes are documented for this compound, and how is isotopic purity confirmed?
- Methodological Answer : Synthesis typically involves deuterium exchange at specific positions using deuterated reagents. Isotopic purity (>98%) is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Researchers should report synthetic yields, side products, and purification steps to ensure reproducibility, adhering to journal guidelines for experimental transparency .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in experimental design (e.g., dosing regimens, animal models). Apply meta-analysis frameworks like PICO (Population, Intervention, Comparison, Outcome) to harmonize data. For instance, differences in bioavailability may stem from drug-drug interactions or metabolic enzyme polymorphisms. Cross-validate findings using in vitro hepatocyte models and physiologically based pharmacokinetic (PBPK) simulations .
Q. What strategies optimize the use of this compound in multi-omics studies (e.g., metabolomics and proteomics)?
- Methodological Answer : Integrate LC-MS/MS quantification with untargeted metabolomics workflows. Use stable isotope-resolved tracing to track this compound’s metabolic fate in real time. Ensure data interoperability by aligning retention times, mass-to-charge ratios, and fragmentation patterns across platforms. Raw data should be archived in repositories like MetaboLights, with processed data embedded in the main manuscript for transparency .
Q. How do researchers address ethical and reproducibility challenges in this compound studies involving human subjects?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For human trials, document participant selection criteria (e.g., exclusion of those with fluoroquinolone allergies) and obtain informed consent. Use blinded randomized controlled trials (RCTs) to minimize bias. Data sharing plans must comply with ethical guidelines, including anonymization and secure storage for 5–10 years .
Q. What computational tools are effective for modeling this compound’s binding affinity in antimicrobial resistance studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with mutated bacterial targets like DNA gyrase. Validate in silico findings with minimum inhibitory concentration (MIC) assays against resistant strains. Cross-reference results with existing structural databases (e.g., PDB) to identify conserved binding motifs .
Methodological Considerations
Q. How should researchers structure manuscripts to highlight this compound’s novel applications?
- Guidelines : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail deuterated compound synthesis and validation. Use tables to compare pharmacokinetic parameters (e.g., Cmax, AUC) across studies. In the Discussion, contextualize findings within antimicrobial resistance trends and highlight limitations (e.g., cost of deuterated reagents) .
Q. What statistical approaches are recommended for dose-response studies using this compound?
- Guidelines : Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models account for inter-individual variability. Report confidence intervals, p-values, and effect sizes. For small sample sizes, use bootstrapping to assess robustness. Ensure raw data is included in supplementary materials for peer review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
